molecular formula C21H20N4O3 B10919355 6-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919355
M. Wt: 376.4 g/mol
InChI Key: ISSFOCBIGHDRGR-UHFFFAOYSA-N
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Description

6-(2-FURYL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a furan ring, a methoxy-methylphenyl group, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

6-(2-FURYL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-FURYL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its complex structure, which combines a furan ring, a methoxy-methylphenyl group, and a pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

6-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-12-7-8-17(27-4)15(10-12)23-21(26)14-11-16(18-6-5-9-28-18)22-20-19(14)13(2)24-25(20)3/h5-11H,1-4H3,(H,23,26)

InChI Key

ISSFOCBIGHDRGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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